molecular formula C22H27N3O2 B11361175 N-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

N-({1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B11361175
M. Wt: 365.5 g/mol
InChI Key: HZRMGRWDJAJNBW-UHFFFAOYSA-N
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Description

N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound with a unique structure that combines a benzimidazole core with a dimethylphenoxypropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the Dimethylphenoxypropyl Side Chain: This step involves the reaction of the benzimidazole intermediate with 3-(3,4-dimethylphenoxy)propyl bromide in the presence of a base such as potassium carbonate.

    N-Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a benzimidazole derivative with additional oxygen-containing functional groups, while reduction could lead to the formation of a more saturated compound.

Scientific Research Applications

N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological macromolecules, potentially inhibiting their function or altering their activity. The dimethylphenoxypropyl side chain may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-Dimethylphenoxy)-N-methyl-1-propanamine
  • 1-[3-(3,4-Dimethylphenoxy)propyl]benzimidazole

Uniqueness

N-({1-[3-(3,4-DIMETHYLPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is unique due to its specific combination of a benzimidazole core and a dimethylphenoxypropyl side chain. This structure imparts distinct chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C22H27N3O2

Molecular Weight

365.5 g/mol

IUPAC Name

N-[[1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C22H27N3O2/c1-16-10-11-19(14-17(16)2)27-13-7-12-25-21-9-6-5-8-20(21)23-22(25)15-24(4)18(3)26/h5-6,8-11,14H,7,12-13,15H2,1-4H3

InChI Key

HZRMGRWDJAJNBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)C

Origin of Product

United States

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